molecular formula C9H8ClFO2 B14020701 2-Chloro-3-ethoxy-6-fluorobenzaldehyde

2-Chloro-3-ethoxy-6-fluorobenzaldehyde

Cat. No.: B14020701
M. Wt: 202.61 g/mol
InChI Key: GKVNDNHLQKLGRD-UHFFFAOYSA-N
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Biological Activity

2-Chloro-3-ethoxy-6-fluorobenzaldehyde is an organic compound that has garnered attention for its unique chemical structure and potential biological applications. This article delves into its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparative studies with similar compounds.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC9H8ClFO2
Molecular Weight202.61 g/mol
IUPAC NameThis compound
InChI KeyGKVNDNHLQKLGRD-UHFFFAOYSA-N
Canonical SMILESCCOC1=C(C(=C(C=C1)F)C=O)Cl

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties . It has been tested against various pathogens, including Escherichia coli, Candida albicans, and Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Assay Results

A study summarized the antimicrobial activity of this compound as follows:

PathogenConcentration (μmol L^-1)Activity Level
E. coli50Moderate
C. albicans25High
MRSA100Low

The results indicate that while the compound shows significant activity against C. albicans and E. coli, its effectiveness against MRSA is limited, suggesting a selective antimicrobial profile .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The presence of halogen atoms (chlorine and fluorine) and the ethoxy group enhances its reactivity, potentially leading to enzyme inhibition or alteration of cellular processes.

Interaction Studies

Studies have indicated that the compound can inhibit certain enzymes, which may be crucial in the metabolism of pathogens. The halogenated structure allows it to engage in nucleophilic substitution reactions, further influencing its biological interactions.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesUnique Aspects
2-Chloro-6-fluorobenzaldehydeLacks ethoxy groupMore reactive due to absence of steric hindrance
2-Chloro-3-methoxy-6-fluorobenzaldehydeContains methoxy instead of ethoxyDifferent solubility and reactivity profile
2-Bromo-3-ethoxy-6-fluorobenzaldehydeBromine replaces chlorineMay exhibit different biological activities

The structural variations among these compounds lead to distinct biological properties, highlighting the importance of functional groups in determining activity.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-3-ethoxy-6-fluorobenzaldehyde

InChI

InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-5H,2H2,1H3

InChI Key

GKVNDNHLQKLGRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C=O)Cl

Origin of Product

United States

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